

(5-Bromopyrimidin-4-yl)methanol chemical properties.

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Compound of Interest

Compound Name: (5-Bromopyrimidin-4-yl)methanol

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An In-depth Technical Guide to **(5-Bromopyrimidin-4-yl)methanol**: A Cornerstone Building Block in Modern Drug Discovery

Introduction

(5-Bromopyrimidin-4-yl)methanol is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. As a substituted pyrimidine, it belongs to a class of compounds that are integral to the structure of nucleobases, forming the very foundation of genetic material. This inherent biological relevance has made the pyrimidine scaffold a privileged structure in the design of therapeutic agents. The strategic placement of a bromo substituent and a hydroxymethyl group on the pyrimidine ring endows **(5-Bromopyrimidin-4-yl)methanol** with exceptional synthetic versatility. The bromine atom serves as a reactive handle for sophisticated cross-coupling reactions, enabling the construction of complex molecular architectures, while the hydroxymethyl group offers a site for further functionalization or hydrogen bonding interactions with biological targets.

This guide offers a senior application scientist's perspective on **(5-Bromopyrimidin-4-yl)methanol**, delving into its core chemical properties, synthetic accessibility, reactivity, and its proven applications as a critical intermediate in the synthesis of targeted therapeutics. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights into leveraging this potent molecule.

Physicochemical and Spectroscopic Data

A precise understanding of a molecule's physical properties is fundamental to its application in a laboratory setting. These parameters govern everything from reaction setup and solvent selection to purification and storage. The key physicochemical properties of **(5-Bromopyrimidin-4-yl)methanol** are summarized below.

Property	Value	Source
CAS Number	811450-15-4	[1][2]
Molecular Formula	C ₅ H ₅ BrN ₂ O	[2]
Molecular Weight	189.01 g/mol	[2]
Appearance	Solid (form may vary)	General
Melting Point	Not available	[2]
Boiling Point	Not available	[2]
Density	Not available	[2]
Storage Temperature	2-8°C	[2]
SMILES	<chem>OCc1cncnc1Br</chem>	[2]
InChI Key	GXVVHOAKLHEFQY-UHFFFAOYSA-N	[3]

Reactivity and Synthetic Utility

The synthetic power of **(5-Bromopyrimidin-4-yl)methanol** stems from its two distinct functional groups: the C5-bromo substituent and the C4-hydroxymethyl group. This bifunctionality allows for orthogonal chemical modifications, making it a highly desirable intermediate for building molecular complexity.

Reactions at the C5-Position (Bromo Group)

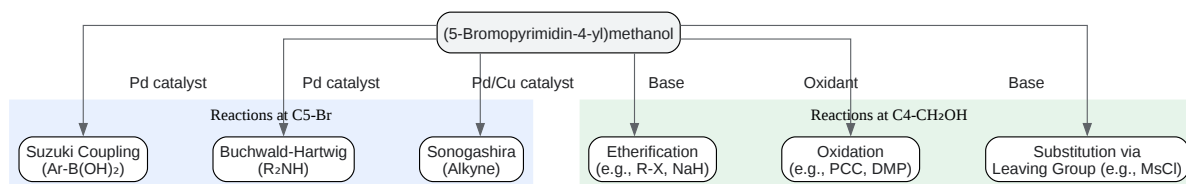
The bromine atom on the electron-deficient pyrimidine ring is an excellent leaving group and a prime site for transition-metal-catalyzed cross-coupling reactions. This functionality is the cornerstone of its utility, providing a robust method for forming carbon-carbon and carbon-heteroatom bonds.

- **Suzuki-Miyaura Coupling:** Enables the introduction of a wide range of aryl and heteroaryl groups. This is arguably the most common application for this handle in drug discovery programs.
- **Buchwald-Hartwig Amination:** Allows for the formation of C-N bonds, linking the pyrimidine core to various amine-containing fragments.
- **Sonogashira Coupling:** Facilitates the installation of alkyne moieties, which can be terminal or serve as precursors for further transformations.
- **Heck and Stille Couplings:** Provide alternative methods for C-C bond formation with alkenes and organostannanes, respectively.

Reactions at the C4-Position (Hydroxymethyl Group)

The primary alcohol provides a secondary site for modification, crucial for tailoring solubility, metabolic stability, or creating additional interaction points with a biological target.

- **Etherification:** The hydroxyl group can be readily converted into an ether. Williamson ether synthesis, for example, is a standard method used to attach a variety of side chains, as seen in the synthesis of complex molecules like Macitentan.^{[4][5]}
- **Oxidation:** The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing new functional groups for further synthetic elaboration (e.g., reductive amination, amide bond formation).
- **Esterification:** Formation of esters can be used to create prodrugs or modify the compound's pharmacokinetic profile.
- **Conversion to a Leaving Group:** The alcohol can be converted into a better leaving group (e.g., mesylate, tosylate, or halide), priming the position for nucleophilic substitution reactions.



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Caption: Key reaction pathways for **(5-Bromopyrimidin-4-yl)methanol**.

Application Profile: A Key Intermediate in Drug Synthesis

The true value of **(5-Bromopyrimidin-4-yl)methanol** is realized in its application as an intermediate in the synthesis of high-value, biologically active molecules. Its structure is frequently found at the core of kinase inhibitors and other targeted therapies. The pyrimidine ring often serves as a scaffold that mimics the purine or pyrimidine bases of ATP, enabling compounds to bind to the ATP-binding site of kinases.

A prominent example is the synthesis of dual endothelin receptor antagonists like Macitentan. [4][5] In the synthesis of related analogues, a (bromopyrimidinyl)oxy moiety is a key structural feature. The synthesis involves reacting an alcohol with a chloro-bromopyrimidine, where the bromine atom remains available for subsequent cross-coupling reactions to build the final complex molecule. [4][5] This highlights the compound's role in providing a synthetically tractable pyrimidine fragment.

Exemplary Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol describes a general, yet robust, procedure for the Suzuki-Miyaura cross-coupling reaction, a cornerstone transformation for this class of compounds. This self-validating

system includes built-in checks and explanations for key steps.

Objective: To couple an arylboronic acid with **(5-Bromopyrimidin-4-yl)methanol** to form a 5-aryl-pyrimidin-4-yl)methanol derivative.

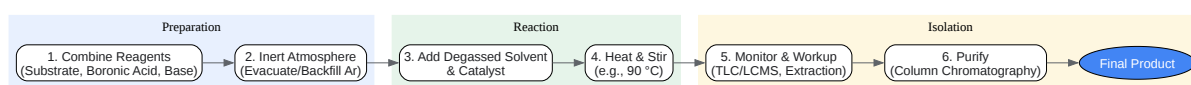
Materials:

- **(5-Bromopyrimidin-4-yl)methanol**
- Arylboronic acid (1.2 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
- Solvent system (e.g., 1,4-Dioxane/Water, 4:1 mixture)
- Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

- Vessel Preparation: A dry Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar is charged with **(5-Bromopyrimidin-4-yl)methanol** (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
 - Causality: The use of excess boronic acid ensures complete consumption of the starting material. The base is critical for the transmetalation step of the catalytic cycle. Cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity.
- Inerting the System: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
 - Causality: The palladium(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Establishing an inert atmosphere is crucial for catalytic efficiency and reproducibility.

- Solvent and Catalyst Addition: The degassed solvent system is added via cannula or syringe, followed by the palladium catalyst.
 - Causality: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) removes dissolved oxygen, further protecting the catalyst. The catalyst is added last to minimize its exposure to the atmosphere.
- Reaction Execution: The reaction mixture is heated to a specified temperature (typically 80-100 °C) and stirred vigorously.
 - Causality: Heating accelerates the reaction rate, particularly the oxidative addition and reductive elimination steps of the catalytic cycle.
- Monitoring and Workup: The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
 - Causality: Monitoring prevents over-running the reaction and potential side-product formation. The aqueous workup removes the inorganic base and salts.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
 - Causality: Chromatography is essential to remove residual starting materials, catalyst, and any byproducts, yielding the pure desired compound.



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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with any laboratory chemical, proper handling of **(5-Bromopyrimidin-4-yl)methanol** is essential. While specific toxicity data is limited, related brominated heterocyclic compounds often present hazards that warrant caution.

- GHS Hazard Statements: For similar compounds like (5-Bromopyrimidin-2-yl)methanol, hazards include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] It is prudent to handle **(5-Bromopyrimidin-4-yl)methanol** with the same precautions.
- Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[7][8]
- Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[7][9]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Recommended storage is often at refrigerated temperatures (2-8°C) to ensure long-term stability.[2]

Conclusion

(5-Bromopyrimidin-4-yl)methanol is more than just a chemical reagent; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its dual functionality allows for precise and controlled modifications, enabling the efficient construction of complex molecules designed to interact with specific biological targets. The robust reactivity of the bromo substituent in cross-coupling reactions, combined with the synthetic options offered by the hydroxymethyl group, ensures its continued relevance in the discovery of next-generation therapeutics. A thorough understanding of its properties, reactivity, and handling is the first step for any researcher aiming to unlock its full potential in their synthetic endeavors.

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